![molecular formula C12H7ClF5NOS B14420630 2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-11-8](/img/structure/B14420630.png)
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound that features a pyridine ring substituted with a sulfinylmethyl group attached to a pentafluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The pentafluorophenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while nucleophilic substitution on the pentafluorophenyl ring can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, while the pentafluorophenyl ring can engage in aromatic interactions. These properties enable the compound to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrafluorophenol: A related compound with similar fluorinated aromatic structure but different functional groups.
2,3,4,5,6-Pentafluorophenylacetic acid: Shares the pentafluorophenyl moiety but lacks the sulfinylmethyl and pyridine components.
Eigenschaften
CAS-Nummer |
81851-11-8 |
|---|---|
Molekularformel |
C12H7ClF5NOS |
Molekulargewicht |
343.70 g/mol |
IUPAC-Name |
2-[(2,3,4,5,6-pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H6F5NOS.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)20(19)5-6-3-1-2-4-18-6;/h1-4H,5H2;1H |
InChI-Schlüssel |
COOTTZOASOLMHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CS(=O)C2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
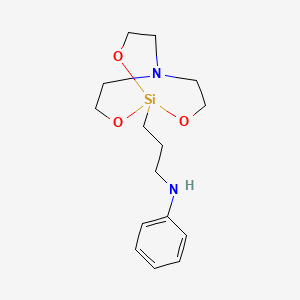
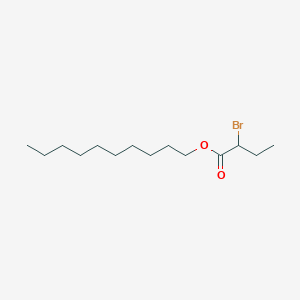
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
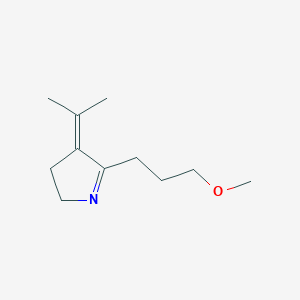
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
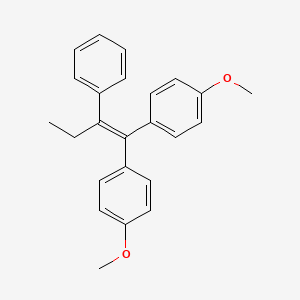

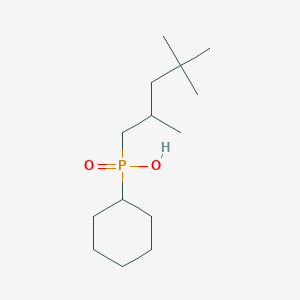
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

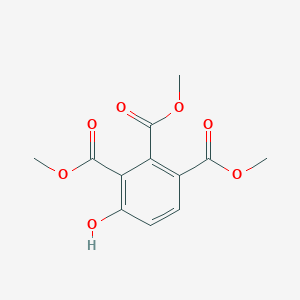
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
